molecular formula C16H32O3 B14680110 2-Hydroxy-14-methylpentadecanoic acid CAS No. 29004-80-6

2-Hydroxy-14-methylpentadecanoic acid

Cat. No.: B14680110
CAS No.: 29004-80-6
M. Wt: 272.42 g/mol
InChI Key: RZHOIKRKYSDMSL-UHFFFAOYSA-N
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Description

2-Hydroxy-14-methylpentadecanoic acid is a methyl-branched fatty acid with the molecular formula C16H32O3. This compound is characterized by the presence of a hydroxyl group at the second carbon and a methyl group at the fourteenth carbon of the pentadecanoic acid chain. It is known for its role in chemical communication systems in certain species .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-14-methylpentadecanoic acid typically involves multiple steps, including substitution reactions, hydrolysis, acidification, and decarboxylation. One common method starts with isobutyronitrile and 1,4-dihalogenated butane as raw materials. These undergo a substitution reaction to form 2,2-dimethyl-6-halogenated hexanenitrile. This intermediate is then subjected to further substitution, hydrolysis, acidification, and decarboxylation to yield 8-oxo-2,2,14,14-tetramethylpentadecanedioic acid. Finally, reduction with a boron reducing agent followed by hydrolysis and acidification produces the target compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, environmentally friendly, and to produce high yields with minimal byproducts. The use of readily available raw materials and simple reaction conditions makes it suitable for green industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-14-methylpentadecanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols or alkanes.

    Substitution: Produces various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Hydroxy-14-methylpentadecanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-14-methylpentadecanoic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be incorporated into cell membranes, affecting membrane fluidity and function. It may also act as a signaling molecule, influencing various biological processes through receptor-mediated pathways .

Comparison with Similar Compounds

2-Hydroxy-14-methylpentadecanoic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

29004-80-6

Molecular Formula

C16H32O3

Molecular Weight

272.42 g/mol

IUPAC Name

2-hydroxy-14-methylpentadecanoic acid

InChI

InChI=1S/C16H32O3/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15(17)16(18)19/h14-15,17H,3-13H2,1-2H3,(H,18,19)

InChI Key

RZHOIKRKYSDMSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCC(C(=O)O)O

Origin of Product

United States

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